
达比加群酯杂质 13
描述
Dabigatran Impurity 13 is a chemical compound with the molecular formula C35H43N7O5 and a molecular weight of 641.8 . It is related to Dabigatran, an anticoagulant drug sold under the brand name Pradaxa .
Synthesis Analysis
The synthesis of Dabigatran and its impurities has been reported in several studies . A novel synthon, n-hexyl-4-nitrophenyl carbonate (32), has been used to substantially eliminate the formation of potential impurities . The Pinner reaction was used to prepare a key intermediate, amidine 8, which was then subjected to nucleophilic substitution with the novel synthon to furnish the Dabigatran base .Molecular Structure Analysis
The molecular structure of Dabigatran Impurity 13 can be represented by the SMILES string: CN1C2=CC=C (C (N (C3=CC=CC=N3)CCC (OCCC)=O)=O)C=C2N=C1CNC4=CC=C (C (NC (OCCCCCC)=O)=N)C=C4 . This structure has been characterized by techniques such as LC-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dabigatran and its impurities have been studied . The reactions include N-acylation, reduction under catalytic hydrogenation conditions, and nucleophilic substitution .科学研究应用
Quality Control in Pharmaceutical Production
This impurity plays a critical role in quality control (QC) during the commercial production of Dabigatran. It serves as a reference standard to determine the presence and concentration of impurities, which is crucial for meeting regulatory standards and obtaining approval for Abbreviated New Drug Applications (ANDA) .
Pharmacokinetic Studies
In pharmacokinetic research, “Dabigatran impurity P” is used to understand the metabolism and distribution of Dabigatran in the body. It helps in assessing how impurities might affect the drug’s efficacy and safety profile .
Drug Stability Testing
The impurity is employed in stability testing to evaluate how Dabigatran degrades over time under various conditions. This is vital for determining the shelf life and storage requirements of the drug .
Regulatory Compliance
“Dabigatran impurity P” is significant for regulatory compliance, as it is a benchmark for impurity profiling mandated by health authorities. Its identification and control are necessary for the drug to be considered safe for public consumption .
Educational and Training Purposes
In academic settings, this impurity is used for educational purposes, training students and professionals in pharmaceutical analysis and quality assurance techniques .
Research on Anticoagulant Efficacy
Finally, “Dabigatran impurity P” is used in research to study the efficacy of Dabigatran as an anticoagulant. By examining the impact of impurities on the drug’s action, researchers can better understand and improve its anticoagulant properties .
作用机制
Target of Action
Dabigatran Impurity P, also known as Dabigatran Impurity 13, primarily targets thrombin , a key protein in the human coagulation system . Thrombin plays a central role in coagulation by activating factors V, XI, and fibrinogen itself .
Mode of Action
Dabigatran Impurity P is a direct and reversible inhibitor of thrombin activity . It mimics part of the molecular structure of fibrinogen, particularly in the area where thrombin and fibrinogen interact to convert fibrinogen into fibrin . This interaction inhibits thrombin’s key role in human hemostasis .
Biochemical Pathways
The inhibition of thrombin by Dabigatran Impurity P affects the coagulation pathway. Thrombin is responsible for the conversion of fibrinogen to fibrin, a critical step in blood clot formation . By inhibiting thrombin, Dabigatran Impurity P prevents this conversion, thereby acting as an anticoagulant .
安全和危害
未来方向
The safety of Dabigatran and its impurities continues to be a topic of research . Future studies may focus on further elucidating the properties of Dabigatran Impurity 13 and its potential effects on the efficacy and safety of Dabigatran. Additionally, the development of more sensitive and accurate methods for the detection and quantification of Dabigatran and its impurities is an important area of future research .
属性
IUPAC Name |
3-[[2-[[4-(hexoxycarbonylcarbamoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N6O6/c1-3-4-5-8-19-44-32(43)36-30(41)22-10-13-24(14-11-22)34-21-28-35-25-20-23(12-15-26(25)37(28)2)31(42)38(18-16-29(39)40)27-9-6-7-17-33-27/h6-7,9-15,17,20,34H,3-5,8,16,18-19,21H2,1-2H3,(H,39,40)(H,36,41,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSMJNALQPNLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=O)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1408238-37-8 | |
| Record name | N-((2-(((4-((((Hexyloxy)carbonyl)amino)carbonyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1408238378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((2-(((4-((((HEXYLOXY)CARBONYL)AMINO)CARBONYL)PHENYL)AMINO)METHYL)-1-METHYL-1H-BENZIMIDAZOL-5-YL)CARBONYL)-N-2-PYRIDINYL-.BETA.-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C89S36UVN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)

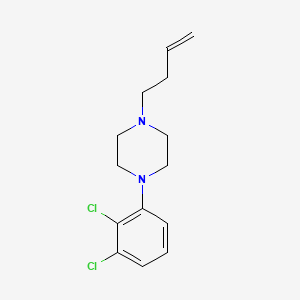
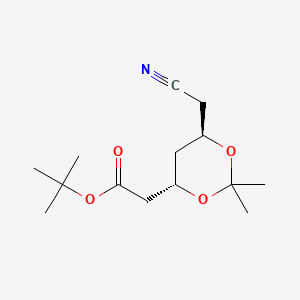

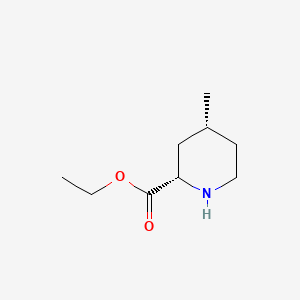
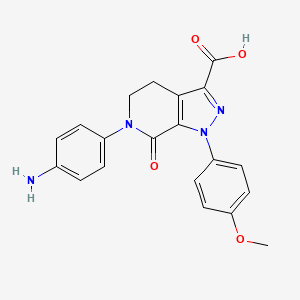

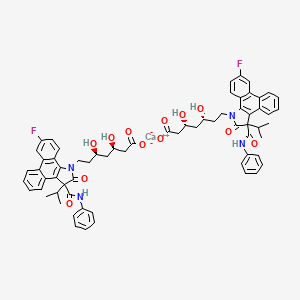


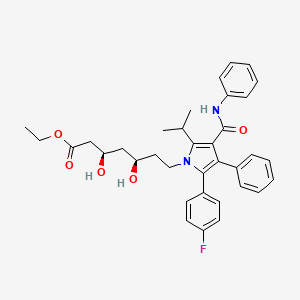
![calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601603.png)